molecular formula C17H18N6O B2836502 5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole CAS No. 2034393-76-3

5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole

Cat. No. B2836502
CAS RN: 2034393-76-3
M. Wt: 322.372
InChI Key: RASAAPDECPFTHQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, a phenyl ring, and an oxadiazole ring . These functional groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and piperazine rings, for example, are both heterocyclic structures that can participate in a variety of chemical reactions .

Scientific Research Applications

Drug Design and Optimization

Beyond its direct applications, 5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole serves as a valuable scaffold for drug design. Medicinal chemists modify its substituents to enhance druglikeness, bioavailability, and ADME-Tox properties. Novel synthetic methodologies contribute to optimizing its clinical potential .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds with similar structures are used in pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could focus on exploring the potential biological activities of this compound, as well as optimizing its synthesis process. Given the presence of several functional groups that are common in pharmaceutical compounds, it could be a promising candidate for drug development .

properties

IUPAC Name

5-[4-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-22-7-9-23(10-8-22)16-14(11-18-12-19-16)17-20-15(21-24-17)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASAAPDECPFTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)-3-phenyl-1,2,4-oxadiazole

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